

# Technical Overview of (4-(3-(Dimethylamino)propoxy)phenyl)methanol (CAS 426831-08-5)

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## Compound of Interest

Compound Name: (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Cat. No.: B151614

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information for the chemical compound **(4-(3-(Dimethylamino)propoxy)phenyl)methanol**, CAS number 426831-08-5. Despite a comprehensive search of scientific literature and patent databases, detailed information regarding its synthesis, experimental protocols, quantitative biological data, and specific applications in drug development is limited in publicly accessible resources. The information presented herein is compiled from chemical supplier databases and general chemical knowledge.

## Chemical and Physical Properties

**(4-(3-(Dimethylamino)propoxy)phenyl)methanol** is a substituted benzyl alcohol derivative. The presence of a dimethylamino group, a propoxy linker, and a hydroxymethyl group on a phenyl ring suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The tertiary amine provides a basic handle for salt formation to potentially improve solubility, while the hydroxyl group can be a key point for further chemical modification.

Table 1: Physicochemical Properties of **(4-(3-(Dimethylamino)propoxy)phenyl)methanol**

Property	Value	Source
CAS Number	426831-08-5	ChemUniverse[1]
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO <sub>2</sub>	ChemUniverse[1]
Molecular Weight	209.29 g/mol	ChemUniverse[1]
Purity	Typically ≥97%	ChemUniverse[1]
Boiling Point	336.9 °C at 760 mmHg (Predicted)	MySkinRecipes
Density	1.044 g/cm <sup>3</sup> (Predicted)	MySkinRecipes
MDL Number	MFCD06202771	ChemUniverse[1]

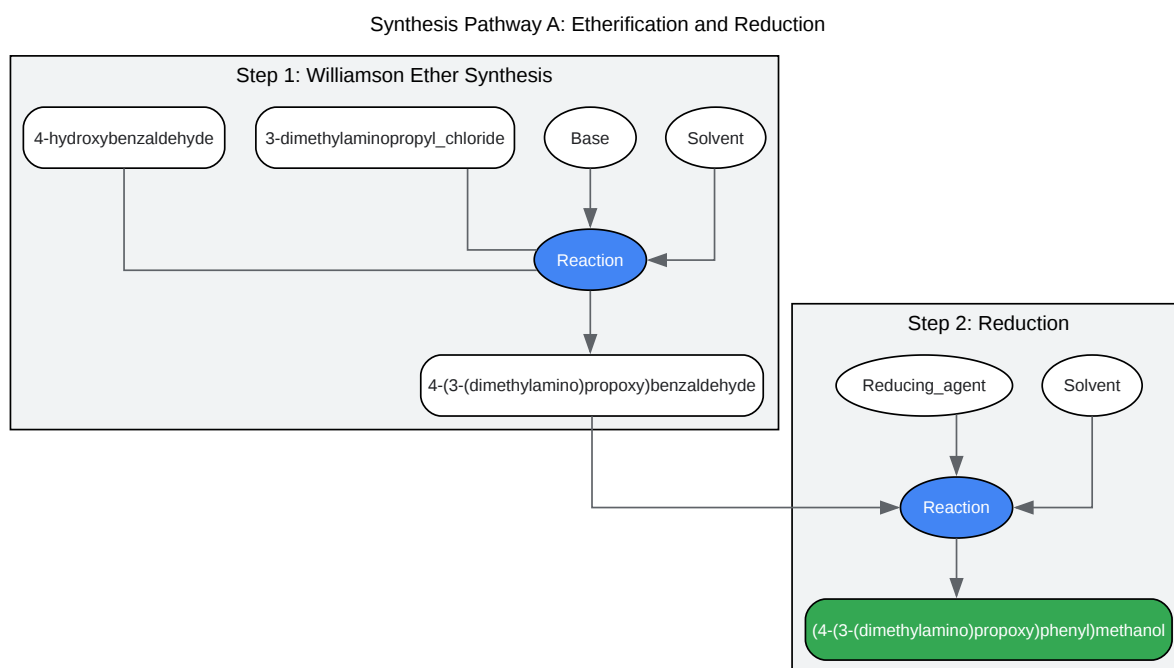
## Synthesis

While a specific, detailed experimental protocol for the synthesis of **(4-(3-(Dimethylamino)propoxy)phenyl)methanol** is not readily available in the searched literature, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. Two likely pathways are outlined below.

### Pathway A: Etherification followed by Reduction

This two-step synthesis would likely involve the etherification of a commercially available starting material, 4-hydroxybenzaldehyde, followed by the reduction of the aldehyde group.

Workflow Diagram: Synthesis Pathway A



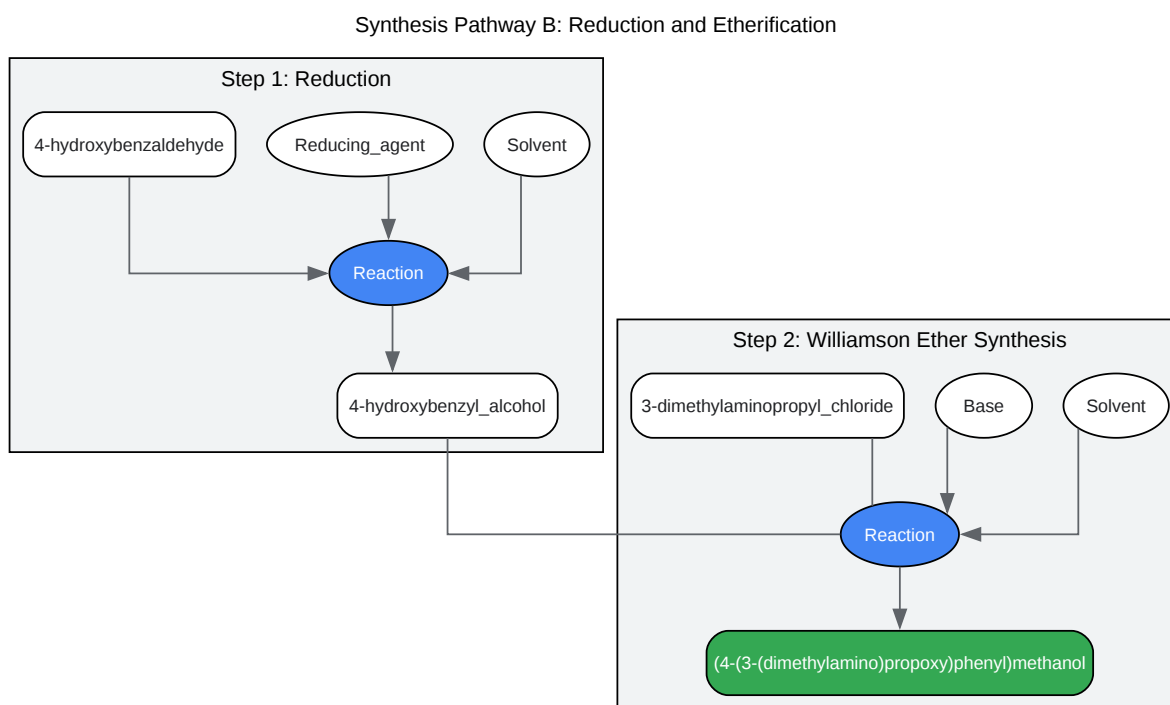
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Caption: A possible two-step synthesis of the target compound.

## Pathway B: Reduction followed by Etherification

Alternatively, the synthesis could begin with the reduction of 4-hydroxybenzaldehyde to 4-hydroxybenzyl alcohol, followed by etherification.

Workflow Diagram: Synthesis Pathway B



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Caption: An alternative two-step synthesis of the target compound.

## Potential Applications in Drug Discovery

General statements from chemical suppliers suggest that **(4-(3-(dimethylamino)propoxy)phenyl)methanol** may be utilized in the research and development of pharmaceuticals. One supplier indicates its potential application in the fields of neuroscience and psychiatry, for conditions such as depression and anxiety. It is also suggested that it may serve as a precursor for the synthesis of novel, more specific therapeutic agents. However, no specific biological data, such as receptor binding affinities, enzyme inhibition constants, or in vivo efficacy data, are available in the public domain to substantiate these claims.

The structural motif of a substituted phenyl ring connected to a basic amine via a flexible linker is common in many centrally acting drugs. The dimethylaminopropoxy side chain, in particular, is a feature found in a number of compounds with activity at various G-protein coupled receptors.

## Conclusion and Future Outlook

**(4-(3-(Dimethylamino)propoxy)phenyl)methanol** is a chemical compound with potential utility as an intermediate in pharmaceutical synthesis. While its basic physicochemical properties are known, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, biological activity, and mechanism of action. For researchers and drug development professionals, this compound represents a potentially underexplored scaffold. Future work would require the disclosure of detailed synthetic methods and comprehensive pharmacological profiling to ascertain its therapeutic potential. Without such data, its role in drug discovery remains speculative.

Disclaimer: This document is intended for informational purposes only and is based on the limited data available. It is not a substitute for rigorous experimental validation. Researchers should exercise due diligence and appropriate safety precautions when handling this or any chemical compound.

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## References

- 1. chemuniverse.com [chemuniverse.com]
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